(4Z)-4-[2-(4-ethoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one
Description
4-[(4Z)-2-(4-ETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenylidene moiety linked to an oxazol-5-one ring, with an ethoxyphenyl substituent
Properties
Molecular Formula |
C21H17NO4 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(4Z)-4-[2-(4-ethoxyphenyl)chromen-4-ylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H17NO4/c1-3-24-15-10-8-14(9-11-15)19-12-17(20-21(23)25-13(2)22-20)16-6-4-5-7-18(16)26-19/h4-12H,3H2,1-2H3/b20-17- |
InChI Key |
ITJYVZZSHBGDKV-JZJYNLBNSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C/3\C(=O)OC(=N3)C)/C4=CC=CC=C4O2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=C3C(=O)OC(=N3)C)C4=CC=CC=C4O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4Z)-2-(4-ETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 4-hydroxycoumarin to form the chromenylidene intermediate. This intermediate is then reacted with 2-methyl-4,5-dihydro-1,3-oxazol-5-one under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(4Z)-2-(4-ETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and applications.
Scientific Research Applications
4-[(4Z)-2-(4-ETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4Z)-2-(4-ETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar in structure but contains a triazole ring instead of an oxazole ring.
4-Ethoxyphenyl 4-methoxybenzoate: Shares the ethoxyphenyl group but differs in the core structure.
Uniqueness
4-[(4Z)-2-(4-ETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
